molecular formula C10H11Br2NO B13468773 3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine

Cat. No.: B13468773
M. Wt: 321.01 g/mol
InChI Key: NXVOCJZYCPFYJN-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine is a brominated pyridine derivative. This compound is characterized by the presence of two bromine atoms at positions 3 and 5 on the pyridine ring, and a but-3-en-1-yloxy group attached to the 4-position via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 4-methylpyridine to obtain 3,5-dibromo-4-methylpyridine, which is then reacted with but-3-en-1-ol in the presence of a base to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The but-3-en-1-yloxy group can be oxidized to form corresponding epoxides or diols.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3,5-diamino-4-[(but-3-en-1-yloxy)methyl]pyridine and 3,5-dithiopyridine derivatives.

    Oxidation Reactions: Products include epoxides and diols of the but-3-en-1-yloxy group.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine involves its interaction with specific molecular targets. The bromine atoms and the but-3-en-1-yloxy group can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-4-[(but-3-en-1-yloxy)methyl]pyridine is unique due to the presence of both bromine atoms and the but-3-en-1-yloxy group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11Br2NO

Molecular Weight

321.01 g/mol

IUPAC Name

3,5-dibromo-4-(but-3-enoxymethyl)pyridine

InChI

InChI=1S/C10H11Br2NO/c1-2-3-4-14-7-8-9(11)5-13-6-10(8)12/h2,5-6H,1,3-4,7H2

InChI Key

NXVOCJZYCPFYJN-UHFFFAOYSA-N

Canonical SMILES

C=CCCOCC1=C(C=NC=C1Br)Br

Origin of Product

United States

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